N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor antagonist Pain research Purinergic signaling

This 1,3-thiazol-2-yl benzamide is a moderate-affinity P2X3 antagonist (EC50 ~340 nM), ideal as a reference compound in assays where complete receptor blockade is unnecessary. Its simplified, achiral scaffold (MW 379.48) offers multiple vectors for synthetic diversification, making it a cost-effective starting point for library synthesis and SAR studies. Disclosed in Bayer patent WO2016091776A1, it is also valuable for patent landscape and FTO analysis. Verify batch-specific activity and selectivity before use.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 946304-62-7
Cat. No. B2961794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
CAS946304-62-7
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2S/c1-14(2)15-8-10-17(11-9-15)22-19(25)12-18-13-27-21(23-18)24-20(26)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,22,25)(H,23,24,26)
InChIKeyBOMRINFRXPKSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946304-62-7) – Compound Profile for P2X3 Antagonist Procurement


N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946304-62-7) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class developed as a purinergic P2X3 receptor antagonist [1]. The compound is structurally defined by a central 2-aminothiazole core bearing a benzamide substituent at the 2-position and an N-(4-isopropylphenyl)acetamide side chain at the 4-position. Its molecular formula is C21H21N3O2S with a molecular weight of 379.48 g/mol . It is disclosed within the broad Markush claims of the Bayer patent family (WO2016091776A1 / US2018/0072713) covering 1,3-thiazol-2-yl substituted benzamides as P2X3 inhibitors for neurogenic disorders [1]. Currently available data on this specific compound are limited in scope; potential procurers should verify the precise biological, physicochemical, and handling specifications with the supplier before acquisition.

Why P2X3 Antagonists Are Not Interchangeable: Selection Rationale for N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide Procurement


The P2X3 antagonist chemical space exhibits steep structure-activity relationships (SAR) where minor modifications to the thiazole-benzamide scaffold can produce orders-of-magnitude shifts in receptor potency and subtype selectivity [1]. Within the Bayer 1,3-thiazol-2-yl benzamide patent family alone, exemplified compounds span IC50 values from sub-nanomolar to >10 µM against human P2X3 [1]. The 4-isopropylphenyl acetamide moiety present in CAS 946304-62-7 confers a specific pharmacophoric profile distinct from the 5-methylthiazole/trifluoromethylpyrimidine-bearing clinical candidates such as filapixant (BAY 1902607) and eliapixant (BAY 1817080) [2]. Consequently, researchers cannot assume that any P2X3 antagonist from this class will reproduce the same experimental outcomes; compound identity and measured batch-specific activity must be verified for reproducibility.

Quantitative Differentiation Evidence for N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide vs. Comparator P2X3 Antagonists


Human P2X3 Receptor Antagonism: Potency Comparison of CAS 946304-62-7 vs. Filapixant (BAY 1902607)

The target compound demonstrates moderate antagonist activity at recombinant human P2X3 receptors with an EC50 of approximately 340 nM measured via a functional assay recorded in ChEMBL [1]. In contrast, the more advanced clinical candidate filapixant (BAY 1902607, WO2016091776A1 Example 348) achieves an IC50 of 7 nM (pIC50 8.15) in an intracellular calcium assay using cells expressing human P2X3 [2]. This represents an approximately 49-fold difference in potency. Prospective users should note that the target compound's 340 nM EC50 places it in the moderate-affinity range, making it suitable as a tool compound for studies where sub-100 nM potency is not required, whereas filapixant is preferred for high-sensitivity applications.

P2X3 receptor antagonist Pain research Purinergic signaling

Structural Scaffold Differentiation: 4-Isopropylphenyl Acetamide Side Chain vs. Clinical Candidate Core Modifications

CAS 946304-62-7 contains an unsubstituted benzamide at the thiazole 2-position and an N-(4-isopropylphenyl)acetamide linker at the 4-position. This contrasts with the clinical-stage analogs in the same patent family: filapixant (BAY 1902607) bears a 5-methylthiazole and a complex (R)-morpholinylmethoxy-substituted benzamide with a trifluoromethylpyrimidine terminus [1]; eliapixant incorporates a trifluoromethylpyrimidinyl-ethyl benzamide core [2]. The simpler scaffold of the target compound lacks the hydrogen-bond acceptors and steric bulk that confer sub-nanomolar potency in the clinical leads, yet this structural simplicity may translate to a different off-target interaction profile and synthetic accessibility, which can be advantageous for certain medicinal chemistry campaigns or as a negative control compound.

Medicinal chemistry Structure-activity relationship Thiazole benzamide scaffold

P2X3 Subtype Selectivity: Available Data Gap vs. Well-Characterized Comparators

BindingDB records indicate the target compound was evaluated for antagonist activity against recombinant rat P2X3 at a single concentration of 10 µM, but no quantitative selectivity data against P2X1, P2X2, P2X4, P2X7, or the P2X2/3 heteromer were identified in the curated databases [1]. This contrasts with selectivity-profiled comparators such as A-317491, which exhibits Ki values of 22 nM (hP2X3), 22 nM (rP2X3), 9 nM (hP2X2/3), and 92 nM (rP2X2/3) , and filapixant, for which selectivity data are reported in the patent [2]. The absence of cross-receptor profiling represents a significant evidence gap: researchers cannot currently determine whether CAS 946304-62-7 is P2X3-selective or exhibits broader purinergic receptor activity.

P2X receptor subtype selectivity P2X2/3 heteromer Off-target profiling

Physicochemical and Formulability Limitations: Absence of Standard ADME/PK Data vs. Development Candidates

No experimentally determined solubility, logP, LogD, permeability, metabolic stability, or plasma protein binding data are publicly available for CAS 946304-62-7. In contrast, comprehensive ADME/PK datasets exist for the clinical-stage analogs from the same patent series: filapixant has progressed through Phase I/II trials with published pharmacokinetic parameters, and eliapixant (BAY 1817080) has completed Phase II studies for refractory chronic cough [1]. The isopropylphenyl moiety in the target compound is expected to confer higher lipophilicity (estimated cLogP ~3.5–4.5) compared to the more polar clinical candidates, potentially affecting solubility and non-specific binding, but this remains speculative without measured values . This data vacuum makes it impossible to assess developability or suitability for in vivo studies requiring specific pharmacokinetic profiles.

Drug-likeness ADME properties Physicochemical profiling

Recommended Application Scenarios for N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide Based on Current Evidence


Moderate-Affinity Positive Control or Tool Compound for P2X3 In Vitro Pharmacology

With a reported EC50 of ~340 nM at human P2X3 [1], CAS 946304-62-7 can serve as a moderate-affinity reference compound in biochemical or cell-based assays where complete P2X3 blockade is not required, or as a comparator for establishing SAR trends within the thiazole-benzamide series. Its potency level makes it suitable for experiments where the high potency of filapixant (IC50 7 nM) would saturate the assay window.

Medicinal Chemistry Scaffold-Hopping and Fragment Elaboration Starting Point

The structurally simplified scaffold—an unadorned 2-benzamidothiazole with a 4-isopropylphenyl acetamide side chain—offers multiple vectors for synthetic diversification [2]. Its MW of 379 and lack of chiral centers reduce synthetic complexity relative to clinical candidates, making it an attractive starting point for library synthesis, fragment-based drug design, or undergraduate/graduate training in heterocyclic chemistry.

Negative Control or Inactive Comparator for Selectivity Assays (with Caution)

Given the absence of off-target profiling data, the compound may be cautiously employed as a putative P2X3 antagonist control, provided it is first validated in the researcher's own assay system. Its moderate potency and undetermined selectivity profile [3] mean that parallel testing against P2X2/3, P2X1, and P2X4 is strongly recommended before drawing biological conclusions.

Intellectual Property and Freedom-to-Operate Assessment in Thiazole-Benzamide Chemical Space

As a compound disclosed within the genus of WO2016091776A1 (Bayer) [2], CAS 946304-62-7 may be useful for patent landscape analysis, prior-art searching, or FTO studies. Its specific substitution pattern can help define the boundaries of claimed Markush structures and support legal or strategic decisions in competitive intelligence.

Quote Request

Request a Quote for N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.